2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine
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Overview
Description
JNJ-78386204 is a synthetic organic compound developed as a dual casein kinase 1 delta and epsilon inhibitor. Casein kinase 1 delta and epsilon are essential serine/threonine-protein kinases that regulate various cellular processes, including DNA repair and circadian rhythms . This compound has shown potential in treating disorders related to oncology, metabolic, neurodegenerative, and mood/psychiatric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-78386204 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of JNJ-78386204 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes the use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
JNJ-78386204 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
JNJ-78386204 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of casein kinase 1 delta and epsilon in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of casein kinase 1 inhibition on cellular processes such as DNA repair and circadian rhythms.
Medicine: Explored as a potential therapeutic agent for treating diseases related to oncology, metabolic disorders, neurodegenerative conditions, and mood/psychiatric disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting casein kinase 1 delta and epsilon
Mechanism of Action
JNJ-78386204 exerts its effects by inhibiting the activity of casein kinase 1 delta and epsilon. These kinases are involved in phosphorylating various proteins that regulate cellular growth, survival, and circadian rhythms. By inhibiting these kinases, JNJ-78386204 disrupts the phosphorylation process, leading to altered cellular functions and potential therapeutic effects in treating related disorders .
Comparison with Similar Compounds
Similar Compounds
JNJ-6204: Another dual casein kinase 1 delta and epsilon inhibitor with similar properties and applications.
JNJ-78306358: A bispecific antibody targeting human leukocyte antigen-G and CD3, used in cancer immunotherapy.
Uniqueness
JNJ-78386204 is unique due to its specific inhibition of casein kinase 1 delta and epsilon, making it a valuable tool for studying these kinases’ roles in various cellular processes. Its potential therapeutic applications in treating a wide range of disorders further highlight its significance in scientific research and medicine .
Properties
Molecular Formula |
C19H17FN6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3 |
InChI Key |
WZMIWVZGYMKUDV-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C |
Origin of Product |
United States |
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